molecular formula C11H14Cl2N2O B12305669 Suvn911;suvn 911

Suvn911;suvn 911

Cat. No.: B12305669
M. Wt: 261.14 g/mol
InChI Key: VZIQKVIAFWXNFL-UHFFFAOYSA-N
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Description

Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .

Preparation Methods

The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ropanicant undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ropanicant has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.

    Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.

    Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.

Mechanism of Action

Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .

Comparison with Similar Compounds

Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:

Properties

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H

InChI Key

VZIQKVIAFWXNFL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

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